

# No Public Data Available on the Synergistic Effect of ABT-002 and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABT-002   |           |
| Cat. No.:            | B15621018 | Get Quote |

A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no information on a compound designated "**ABT-002**" being investigated for synergistic effects with venetoclax in the context of hematological malignancies.

The designation "**ABT-002**" has been identified in association with two distinct investigational therapies, neither of which are oncology drugs intended for combination with venetoclax:

- A gene therapy study: The identifier **ABT-002** has been used for a clinical trial of ABO-101, a gene therapy for Sanfilippo syndrome type B (MPS IIIB), a rare genetic disorder.[1][2][3][4]
- An active metabolite: ABT-002 is also described as the active metabolite of ABS-752, a
  molecular glue prodrug being investigated for the treatment of hepatocellular carcinoma
  (HCC).[5][6][7][8][9]

Given the lack of data on the requested combination, a comparison guide on the synergistic effect of **ABT-002** and venetoclax cannot be generated.

However, extensive research exists on the synergistic effects of venetoclax with other classes of therapeutic agents. We can provide a detailed comparison guide on one of the following well-documented combinations:

• Venetoclax and CDK9 Inhibitors: Preclinical studies have shown that CDK9 inhibitors can enhance the pro-apoptotic effects of venetoclax in various B-cell malignancies.



- Venetoclax and BET Inhibitors: The combination of BET inhibitors with venetoclax has demonstrated synergistic anti-tumor activity in preclinical models of lymphoma.
- Venetoclax and Proteasome Inhibitors: There is evidence for synergistic apoptosis induction when venetoclax is combined with proteasome inhibitors in certain cancer cell lines.

We invite you to select one of these alternative topics. Upon your selection, we will proceed with generating a comprehensive comparison guide that includes quantitative data, detailed experimental protocols, and a Graphviz diagram illustrating the synergistic signaling pathways, adhering to all specified formatting requirements.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Abeona Therapeutics Announces Positive Interim Data from MPS III Gene Therapy Programs Presented at WORLDSymposium™ :: Abeona Therapeutics Inc. (ABEO) [investors.abeonatherapeutics.com]
- 2. Abeona Therapeutics Reinitiates Enrollment in EB-101 Pivotal Phase 3 VIITAL™ Study in RDEB after COVID-19 Related Pause and Announces Progress in Patient Enrollment in MPS III Studies :: Abeona Therapeutics Inc. (ABEO) [investors.abeonatherapeutics.com]
- 3. Abeona Therapeutics Announces Acceptance of Late-Breaker [globenewswire.com]
- 4. biospace.com [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [No Public Data Available on the Synergistic Effect of ABT-002 and Venetoclax]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15621018#abt-002-synergistic-effect-with-venetoclax]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com